2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide
Description
Properties
Molecular Formula |
C23H28ClNO6 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H28ClNO6/c1-27-20-11-16(12-21(28-2)23(20)29-3)13-25(14-19-5-4-10-30-19)22(26)15-31-18-8-6-17(24)7-9-18/h6-9,11-12,19H,4-5,10,13-15H2,1-3H3 |
InChI Key |
FQNXTTHMONTCPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide is a synthetic compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.
- Molecular Formula : C23H28ClNO6
- Molecular Weight : 449.9 g/mol
- IUPAC Name : 2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide
Biological Activity Overview
The compound exhibits a range of biological activities that have been explored in various studies:
-
Anticancer Properties :
- Recent studies indicate that compounds similar to 2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide can inhibit pathways associated with cancer cell proliferation. For instance, derivatives of this compound have shown promise as inhibitors of the ATF4 pathway, which is implicated in several cancers and neurodegenerative diseases .
- Bone Resorption Inhibition :
- Neuroprotective Effects :
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Specific Pathways : The compound may inhibit the ATF4 pathway, which plays a critical role in the cellular stress response and is associated with various diseases .
- Modulation of Gene Expression : Similar compounds have been shown to alter the expression of genes related to osteoclast differentiation and function, indicating a potential mechanism for its effects on bone metabolism .
Research Findings and Case Studies
A review of literature reveals several studies highlighting the biological activities of this compound and its analogs:
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A central acetamide core with two substituents: N1: Tetrahydrofuran-2-ylmethyl group. N2: 3,4,5-Trimethoxybenzyl group. Acetamide side chain: 4-Chlorophenoxy moiety.
Comparison with Structural Analogues
Antitumor Acetamide Derivatives with Quinazolinone Moieties
Key Compounds :
- Compound 7: N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide .
- Compound 19: N-(3,4,5-Trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide .
Comparison :
| Parameter | Target Compound | Compound 7 | Compound 19 |
|---|---|---|---|
| Core Structure | Acetamide | Quinazolinone-thioacetamide | Quinazolinone-thiopropanamide |
| Key Substituents | 4-Chlorophenoxy, THF | 4-Chlorophenyl, 3,4,5-TMB* | 3,4,5-TMB, Propanamide |
| GI₅₀ (µM) | Not Reported | 17.90 | 6.33 |
| Reference Drugs (GI₅₀) | — | 5-FU (18.60) | Erlotinib (7.29) |
*TMB: 3,4,5-Trimethoxybenzyl.
Key Findings :
- The target compound lacks the quinazolinone-thio moiety present in Compounds 7 and 19, which are critical for their antitumor activity .
- The tetrahydrofuran (THF) group in the target compound may enhance solubility compared to the rigid quinazolinone ring in analogues.
Substituted Aryl Benzylamines and Acetamides
Key Compounds :
- Compound 30: N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide .
- Compound 26: N-(2-(1-[2-(4-Chlorophenoxy)phenylamino]but-2-enyl)phenyl)acetamide .
Comparison :
| Parameter | Target Compound | Compound 30 | Compound 26 |
|---|---|---|---|
| Core Structure | Acetamide | Acetamide | Acetamide |
| Substituents | THF, 3,4,5-TMB | Piperidine, 4-Chlorophenoxy | Butenyl, 4-Chlorophenoxy |
| Synthetic Yield | Not Reported | 96% | 57% |
| Biological Target | Not Reported | 17β-HSD Inhibitor | Not Reported |
Key Findings :
- Compound 30 shares the 4-chlorophenoxy group with the target compound but incorporates a piperidine ring, which may influence its selectivity for enzymes like 17β-HSD .
- The THF group in the target compound could reduce metabolic degradation compared to the aliphatic chains in Compound 25.
Heterocyclic Acetamides with Trimethoxyphenyl Groups
Key Compounds :
Comparison :
| Parameter | Target Compound | Compound 11 | Compound 22 |
|---|---|---|---|
| Core Structure | Acetamide | Benzothiazole | Thiazolidinone |
| Substituents | THF, 4-Chlorophenoxy | CF₃O-Benzothiazole | Thioxo-thiazolidinone |
| Synthetic Method | Not Reported | Microwave-assisted | Conventional |
| Yield | Not Reported | 19% | 80–89% |
Key Findings :
- Compound 22’s thiazolidinone core may confer distinct hydrogen-bonding interactions in molecular docking studies .
Structural-Activity Relationship (SAR) Insights
- Role of 3,4,5-Trimethoxybenzyl : Present in all compounds, this group enhances lipophilicity and binding to tubulin or kinase targets .
- Impact of Chlorophenoxy: The 4-chlorophenoxy group in the target compound and others (e.g., Compound 7) may stabilize π-π interactions in hydrophobic enzyme pockets .
- THF vs. Quinazolinone: The THF group in the target compound likely improves metabolic stability compared to the labile thioether linkage in quinazolinone derivatives .
Preparation Methods
Physicochemical Properties and Structural Overview
The compound’s molecular formula is C23H28ClNO6 , with a molecular weight of 449.9 g/mol . Its IUPAC name, 2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide, reflects the integration of three distinct structural motifs:
- A 4-chlorophenoxy group linked to an acetamide backbone.
- A tetrahydrofuran-2-ylmethyl substituent.
- A 3,4,5-trimethoxybenzyl group attached to the nitrogen atom.
| Property | Value |
|---|---|
| Molecular Formula | C23H28ClNO6 |
| Molecular Weight | 449.9 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)COC3=CC=C(C=C3)Cl |
Synthesis Strategies
The preparation of this compound follows a modular approach, focusing on the independent synthesis of intermediates followed by sequential coupling reactions. Key steps include:
Formation of Key Intermediates
Synthesis of 4-Chlorophenoxyacetic Acid
The 4-chlorophenoxy group is introduced via nucleophilic substitution. 4-Chlorophenol reacts with chloroacetic acid under alkaline conditions (e.g., NaOH) to yield 4-chlorophenoxyacetic acid. This intermediate is critical for subsequent amidation.
Preparation of N-(Tetrahydrofuran-2-ylmethyl)-N-(3,4,5-Trimethoxybenzyl)Amine
This secondary amine is synthesized through a two-step alkylation process:
Coupling Reactions
Activation of 4-Chlorophenoxyacetic Acid
The carboxylic acid is converted to its reactive acid chloride using thionyl chloride (SOCl2) or oxalyl chloride . This step enhances electrophilicity for amidation.
Amidation with the Secondary Amine
The acid chloride reacts with N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by a tertiary amine (e.g., triethylamine). This forms the target acetamide.
Step-by-Step Preparation Methodology
Synthesis of 4-Chlorophenoxyacetic Acid
Reagents :
- 4-Chlorophenol (1.0 eq), chloroacetic acid (1.2 eq), NaOH (2.5 eq).
Procedure :
1. Dissolve 4-chlorophenol in aqueous NaOH.
2. Add chloroacetic acid gradually at 60–70°C.
3. Acidify with HCl to precipitate the product.
Yield : ~75–80%.
Conversion to Acid Chloride
Reagents :
- 4-Chlorophenoxyacetic acid (1.0 eq), SOCl2 (3.0 eq).
Procedure :
1. Reflux the acid with excess SOCl2 for 4–6 hours.
2. Remove excess SOCl2 under reduced pressure.
Yield : Quantitative.
Preparation of N-(Tetrahydrofuran-2-ylmethyl)-N-(3,4,5-Trimethoxybenzyl)Amine
Reagents :
- Tetrahydrofuran-2-ylmethylamine (1.0 eq), 3,4,5-trimethoxybenzyl chloride (1.1 eq), K2CO3 (2.0 eq).
Procedure :
1. Stir reagents in acetonitrile at 80°C for 12 hours.
2. Filter and concentrate under vacuum.
Yield : ~65–70%.
Amidation Reaction
Reagents :
- 4-Chlorophenoxyacetyl chloride (1.0 eq), secondary amine (1.1 eq), triethylamine (2.0 eq).
Procedure :
1. Add amine and triethylamine to DCM at 0°C.
2. Dropwise add acid chloride, warm to room temperature, and stir for 6 hours.
3. Extract with water, dry over Na2SO4, and concentrate.
Yield : ~60–65%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Characterization and Analytical Data
Spectroscopic Confirmation
Challenges and Troubleshooting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
